2,5-dichloro-4-nitro-1H-imidazole
Description
Significance of the Imidazole (B134444) Heterocycle in Contemporary Chemical Sciences
The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone of modern chemistry. google.com Its unique electronic structure, characterized by a sextet of delocalized π-electrons, imparts significant aromatic stability. mdpi.com The presence of both an acidic (pyrrole-like) and a basic (pyridine-like) nitrogen atom allows it to act as both a hydrogen bond donor and acceptor, and its polar nature often enhances the water solubility and pharmacokinetic properties of larger molecules. mdpi.comchemscene.com This amphiprotic character is crucial for its function in many biological systems. mdpi.com
These fundamental properties make the imidazole scaffold a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents with diverse biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. mdpi.comresearchgate.netbldpharm.com The imidazole nucleus is a core component of essential biomolecules like the amino acid histidine, histamine, and purines, highlighting its fundamental role in biochemistry. mdpi.comchemscene.com Consequently, chemists frequently utilize the imidazole framework as a central building block for the synthesis of complex, biologically active compounds. nih.gov
Historical Context and Evolution of Halogenated and Nitrated Imidazole Scaffolds
The journey of nitroimidazoles in science began with the discovery of azomycin (B20884) (2-nitroimidazole) in the 1950s, an antibiotic isolated from Nocardia mesenterica. acs.org This discovery was a pivotal moment, sparking extensive synthetic efforts to create analogues with improved therapeutic profiles. These efforts led to the development of iconic drugs like metronidazole (B1676534) (a 5-nitroimidazole), which became a frontline treatment for anaerobic bacterial and protozoal infections.
The introduction of halogen atoms and nitro groups onto the imidazole ring significantly modifies its electronic properties and reactivity, a strategy that chemists have exploited to fine-tune biological activity. The electron-withdrawing nature of both nitro groups and halogens makes the imidazole ring highly electrophilic. This feature is critical for the mechanism of action of many nitroimidazole-based drugs, which often require bioreductive activation under hypoxic conditions, a characteristic feature of the microenvironment of solid tumors and certain bacterial infections. japsonline.com
The development of halogenated nitroimidazoles, such as 2-chloro-4-nitroimidazole (B123238) derivatives, has been driven by the need for versatile intermediates in the synthesis of next-generation therapeutics, including advanced anti-tuberculosis agents. google.com The position of the nitro group (e.g., 2-, 4-, or 5-nitro) and the nature and location of the halogen substituents are critical factors that influence the compound's reduction potential and, consequently, its selective toxicity and therapeutic window. nih.gov
Rationale for Investigating 2,5-Dichloro-4-nitro-1H-imidazole within Organic and Medicinal Chemistry Research
The scientific interest in this compound stems primarily from its role as a versatile chemical intermediate. Its highly substituted and activated imidazole ring makes it a valuable building block for the synthesis of more complex molecules, particularly in the pharmaceutical industry. The two chlorine atoms and the nitro group are all potential sites for chemical modification.
A key application lies in its use as a precursor for other important synthetic intermediates. For instance, processes have been developed where 2,5-dichloro-4-nitroimidazole (DCNI) is formed during the synthesis of 2-chloro-4-nitroimidazole derivatives. google.com These monochloro derivatives are crucial for the production of the anti-tuberculosis drug, Delamanid. google.com This connection underscores the industrial and medicinal relevance of understanding the synthesis and reactivity of this compound.
Furthermore, the reactivity of di-halogenated nitroimidazoles allows for selective functionalization. For example, the related compound, 2,5-dibromo-4-nitro-1H-imidazole, can undergo selective debromination to yield monobrominated products that are key building blocks for other nitroimidazole drugs. researchgate.net This suggests that this compound could similarly serve as a platform for creating a variety of mono-chloro-nitroimidazole derivatives through selective dehalogenation or substitution reactions, thereby providing access to novel chemical entities for drug discovery programs. The chlorine atoms can potentially be replaced by other nucleophiles, and the nitro group can be reduced to an amino group, opening up a wide range of synthetic possibilities.
Current Research Trends and Unexplored Avenues for this compound
Current research involving halogenated nitroimidazoles is heavily focused on the development of new therapeutic agents. The rise of multidrug-resistant tuberculosis has spurred significant interest in novel nitroimidazole-based drugs like Delamanid and Pretomanid, making the synthesis of their key intermediates, including chlorinated nitroimidazoles, a critical area of research. google.comnih.gov The exploration of nitroimidazoles as hypoxia-activated radiosensitizers and therapeutics for cancer also continues to be an active field. japsonline.com
For this compound specifically, current trends are implicitly tied to its role as a synthetic intermediate. Research is focused on optimizing synthetic routes to and from this compound to improve the efficiency and cost-effectiveness of producing valuable pharmaceutical agents. google.com
However, several avenues for this specific molecule remain relatively unexplored. While its utility as a building block is recognized, there is a lack of published research on the direct biological activities of this compound itself. A systematic evaluation of its antimicrobial, anticancer, or antiparasitic properties could reveal novel therapeutic potential. Furthermore, a detailed investigation into its reactivity profile, exploring a wider range of nucleophilic substitution, cross-coupling, and reduction reactions, could uncover new synthetic methodologies and lead to the creation of diverse libraries of novel imidazole derivatives for biological screening. The development of its use in materials science, for example as a precursor to energetic materials or functional polymers, also represents an uncharted research direction.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 15965-32-9 | chemscene.com |
| Molecular Formula | C₃HCl₂N₃O₂ | chemscene.com |
| Molecular Weight | 181.96 g/mol | chemscene.com |
| Synonym | 2,4-Dichloro-5-nitro-1H-imidazole | chemscene.com |
| ¹H NMR (DMSO) | δ 14.12 (s, 1H), 8.39 (s, 1H) | google.com |
| ¹³C NMR (CD₃OD) | δ 145.87, 130.66, 121.05 | google.com |
| Topological Polar Surface Area (TPSA) | 71.82 Ų | chemscene.com |
| logP | 1.6247 | chemscene.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,4-dichloro-5-nitro-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HCl2N3O2/c4-1-2(8(9)10)7-3(5)6-1/h(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJHISXIOFMXKNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N1)Cl)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HCl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50166706 | |
| Record name | Imidazole, 2,4-dichloro-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50166706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15965-32-9 | |
| Record name | Imidazole, 2,4-dichloro-5-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015965329 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Dichloro-5-nitroimidazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222405 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Imidazole, 2,4-dichloro-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50166706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-Dichloro-4-nitroimidazole | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GDR7EP5ZFD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Methodologies for 2,5 Dichloro 4 Nitro 1h Imidazole
Strategic Retrosynthesis and Precursor Selection for 2,5-Dichloro-4-nitro-1H-imidazole
The design of an efficient synthesis for this compound hinges on a well-thought-out retrosynthetic analysis and the judicious selection of readily available precursors.
Starting Material Considerations and Synthetic Availability
A common and practical starting material for the synthesis of halogenated nitroimidazoles is 4-nitroimidazole (B12731). google.comchemicalbook.com This precursor is commercially available and serves as a versatile scaffold for subsequent halogenation and nitration steps. The synthesis of this compound can be envisioned through the direct chlorination of 4-nitroimidazole. However, achieving the desired 2,5-dichloro substitution pattern requires careful control of the reaction conditions to avoid the formation of other chlorinated isomers.
For instance, the synthesis of 2-chloro-4-nitroimidazole (B123238) derivatives, which are key intermediates for certain pharmaceuticals, often starts from N-protected 4-nitroimidazoles. google.com This highlights the importance of protecting group strategies in directing the regioselectivity of subsequent reactions.
Importance of Regioselectivity in Multi-substituted Imidazole (B134444) Synthesis
The synthesis of specifically substituted imidazoles is a significant focus in medicinal chemistry due to their prevalence in pharmaceuticals and biologically active molecules. acs.orgnih.govrsc.org The regiochemical outcome of substitution reactions on the imidazole ring is highly dependent on the nature of the existing substituents and the reaction conditions employed. acs.orgnih.govnih.govacs.org
The imidazole ring has three carbon atoms (C2, C4, and C5) available for substitution. The electronic properties of substituents already present on the ring dictate the position of subsequent electrophilic or nucleophilic attack. For example, electron-withdrawing groups, such as the nitro group at the 4-position, deactivate the ring towards electrophilic substitution and direct incoming electrophiles to specific positions. youtube.comwikipedia.org Conversely, the positions of existing substituents can influence the acidity of the N-H proton, affecting N-alkylation reactions. derpharmachemica.comresearchgate.net
Achieving regioselectivity is paramount to avoid the formation of isomeric mixtures, which are often difficult and costly to separate. youtube.com The development of synthetic methods that provide high regioselectivity is a key area of research in imidazole chemistry. acs.orgnih.govnih.govacs.org This often involves the use of protecting groups, specific catalysts, or carefully controlled reaction conditions to favor the formation of the desired isomer. google.comnih.gov
Nitration Protocols for Imidazole Ring Systems in the Context of Halogenation
The introduction of a nitro group onto a halogenated imidazole ring is a critical step in the synthesis of many target molecules. Various nitration methods have been developed, each with its own advantages and limitations regarding selectivity and reaction conditions.
Classical Mixed Acid Nitration Techniques and Optimization
The most traditional method for nitrating aromatic and heteroaromatic compounds is the use of a mixture of concentrated nitric acid and sulfuric acid. chemicalbook.comgoogle.comtsu.rumasterorganicchemistry.comgoogle.comyoutube.com This "mixed acid" generates the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. masterorganicchemistry.com
In the context of halogenated imidazoles, the reaction conditions, such as temperature and the ratio of acids, must be carefully optimized to achieve the desired nitration and avoid side reactions. google.comthieme-connect.com For example, the nitration of 2-methylimidazole (B133640) has been studied using various conditions, with the yield of the desired 2-methyl-4(5)-nitroimidazole being sensitive to temperature and the specific nitrating agent used. tsu.ruresearchgate.net One study found that nitration with a mixture of nitric and sulfuric acids at elevated temperatures was a viable method. tsu.ru The concentration of the acids and the reaction time are also critical parameters that need to be controlled to maximize the yield of the desired product. thieme-connect.com
Table 1: Comparison of Nitrating Agents for 2-Methylimidazole
| Nitrating Agent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Nitric Acid/Sulfuric Acid | 100 | 5 | 78 | tsu.ru |
| Sodium/Potassium Nitrate/Sulfuric Acid | 125-140 | 4.5-5 | 50-52 | tsu.ru |
| Ammonium (B1175870) Nitrate/Nitric Acid | 65-97 | 1.5-6 | 76 | tsu.ru |
This table is based on data for the nitration of 2-methylimidazole and serves as an illustrative example of how different nitrating conditions can affect the outcome of the reaction.
Alternative Nitrating Reagents and Conditions for Enhanced Selectivity
To overcome the often harsh conditions and potential for side reactions associated with mixed acid nitration, alternative nitrating reagents have been explored. These reagents can offer improved selectivity and milder reaction conditions.
Nitronium salts, such as nitronium tetrafluoroborate (B81430) (NO₂BF₄) and nitronium perchlorate, have been shown to be effective nitrating agents for imidazoles. google.com These reagents can sometimes lead to cleaner reactions and higher yields of the desired nitroimidazole. Another approach involves the use of metal nitrates, such as ferric nitrate, in the presence of a catalyst like TEMPO for the nitration of various organic compounds. organic-chemistry.org
The choice of solvent can also play a crucial role in the selectivity of the nitration reaction. For instance, the use of ionic liquids as solvents for nitration reactions has been investigated. organic-chemistry.org Additionally, processes have been developed for the selective nitration of N-substituted imidazoles, which can be important for directing the nitro group to a specific position on the imidazole ring. google.compatsnap.com
Molten-State Nitration as a Specialized Synthetic Approach
A more specialized and less common technique is molten-state nitration. This solvent-free method involves heating a mixture of the substrate and a nitrating agent in the absence of a solvent. thieme-connect.comthieme-connect.com This approach can be advantageous in certain cases, potentially leading to higher yields and simplified work-up procedures.
One study reported the successful development of a molten-state nitration method for substituted imidazoles using nitronium tetrafluoroborate (NO₂BF₄) as the nitrating agent. thieme-connect.com The reaction was carried out by heating the mixture at 100–110 °C, with the progress monitored by NMR spectroscopy. This solvent-free process afforded the desired nitroimidazole in good yield. thieme-connect.com The temperature and reaction time were found to be critical parameters for the success of this method. thieme-connect.com
Halogenation Strategies for Introducing Chlorine Substituents on the Imidazole Ring
The introduction of chlorine atoms onto the imidazole core is a critical step in the synthesis of this compound. Various halogenation strategies have been developed to achieve this transformation, each with its own advantages and limitations.
Direct Chlorination Methods for this compound
Direct chlorination of an imidazole substrate to yield this compound is a challenging endeavor due to the difficulty in controlling the regioselectivity of the reaction. The presence of the nitro group, a strong electron-withdrawing group, deactivates the imidazole ring towards electrophilic substitution, making direct chlorination less straightforward.
While efficient selective chlorination of 4-nitroimidazoles is not widely reported, a patent has mentioned 2,5-dichloro-4-nitroimidazole (abbreviated as 2,5-DCNI) in the context of preparing 2-chloro-4-nitroimidazole derivatives. jocpr.com This suggests that while direct dichlorination may not be a common synthetic route, the compound itself is recognized as a chemical entity. chemscene.com The synthesis of related compounds, such as 2,6-dichloro-4-nitroaniline (B1670479) from p-nitroaniline using chlorine gas and hydrogen peroxide, highlights the use of potent chlorinating systems for activated aromatic compounds. researchgate.net
Further research is required to establish a reliable and high-yielding direct chlorination method for the synthesis of this compound.
Stepwise Halogenation and Dehalogenation Routes (e.g., from Brominated Analogues)
A more controlled approach to the synthesis of this compound involves a stepwise process of halogenation and dehalogenation, often starting from brominated analogues. This strategy takes advantage of the different reactivities of the halogen substituents.
One well-documented strategy is the synthesis of 2-bromo-4-nitro-1H-imidazole from 4-nitroimidazole. This process involves the dibromination of 4-nitroimidazole to yield 2,5-dibromo-4-nitro-1H-imidazole, followed by a selective debromination at the 5-position. researchgate.net This selective removal of a bromine atom suggests that the corresponding this compound could potentially be synthesized via a similar pathway, or that the dibromo intermediate could serve as a precursor.
The conversion of a brominated analogue to a chlorinated one can be achieved through halogen exchange reactions. The Finkelstein reaction, which involves the exchange of one halogen for another, is a classic example of such a transformation. nih.gov While typically used for alkyl halides, aromatic Finkelstein reactions catalyzed by copper(I) iodide have been reported. nih.gov Additionally, metal-halogen exchange reactions using organolithium reagents are a powerful tool in organic synthesis and can be used to replace a bromine atom with another functional group. nih.govresearchgate.net
The following table summarizes a potential stepwise route from a dibrominated intermediate.
| Step | Starting Material | Reagents and Conditions | Product |
| 1 | 4-nitro-1H-imidazole | Bromine, Sodium Bicarbonate, Water | 2,5-dibromo-4-nitro-1H-imidazole |
| 2 | 2,5-dibromo-4-nitro-1H-imidazole | Halogen exchange reagent (e.g., CuCl, etc.) | This compound |
This stepwise approach offers greater control over the final substitution pattern compared to direct chlorination.
Nucleophilic Halogenation Pathways via Imidazole N-Oxides
A promising and regioselective method for introducing a chlorine atom at the C-2 position of the imidazole ring is through the nucleophilic halogenation of imidazole N-oxides. This strategy involves the activation of the N-oxide, which increases the electrophilicity of the imidazole ring and facilitates the addition of a halide anion. researchgate.net
The process typically begins with the O-acylation of the imidazole N-oxide, followed by a cine-substitution where the acyl group is displaced by a chloride ion. osi.lvsemanticscholar.org For instance, the reaction of imidazole N-oxide fluoroborate complexes with tosyl chloride leads to the formation of 2-chloroimidazoles. osi.lvsemanticscholar.org A "green" protocol using oxalyl chloride and triethylamine (B128534) under solvent-free conditions has also been reported to produce 2-chloroimidazoles in high yields. researchgate.netclockss.org
While this method has been successfully applied to synthesize various 2-chloroimidazoles, its application for the synthesis of this compound would require a suitable 4-nitro-substituted imidazole N-oxide precursor and conditions that favor dichlorination. The presence of an electron-withdrawing nitro group on the imidazole N-oxide could influence the reactivity and regioselectivity of the halogenation. chemicalbook.com
Sequential Introduction of Substituents for Controlled Synthesis of this compound
The order in which the nitro and chloro substituents are introduced onto the imidazole ring is a critical factor in determining the final substitution pattern. Careful planning of the synthetic sequence, including the use of protecting groups, is essential for achieving the desired regiochemistry.
Order of Nitration and Halogenation for Positional Control
The regiochemical outcome of the synthesis of this compound is highly dependent on the sequence of nitration and chlorination steps. The electronic properties of the substituents already present on the imidazole ring direct the position of the incoming group.
One synthetic route to 2-chloro-4-nitroimidazole involves the initial chlorination of an imidazole precursor followed by nitration. For example, 2-chloroimidazole can be nitrated with a mixture of nitric acid and sulfuric acid to yield 2-chloro-4-nitroimidazole. derpharmachemica.com This demonstrates that if a chlorine atom is present at the 2-position, nitration can be directed to the 4-position.
Conversely, starting with 4-nitroimidazole, the electron-withdrawing nitro group deactivates the ring towards further electrophilic substitution. However, under forcing conditions or with the use of protecting groups, chlorination can be achieved. Studies on the alkylation of 4-nitroimidazole have shown that the reaction is sensitive to the position of the nitro group and the reaction conditions. researchgate.netyoutube.com The nitration of imidazole itself typically yields 4-nitroimidazole. google.com
The following table outlines two possible sequential routes.
| Route | Step 1 | Intermediate | Step 2 | Final Product |
| A | Chlorination of Imidazole | 2-Chloroimidazole | Nitration | 2-Chloro-4-nitroimidazole |
| B | Nitration of Imidazole | 4-Nitroimidazole | Dichlorination | This compound |
Further chlorination of 2-chloro-4-nitroimidazole would be required to obtain the final product in Route A. The feasibility of Route B depends on the ability to control the dichlorination of 4-nitroimidazole.
Application of Protecting and Deprotecting Groups in Complex Synthetic Sequences
In the synthesis of highly substituted imidazoles, protecting groups are indispensable tools for masking reactive functional groups and directing the regioselectivity of subsequent reactions. The imidazole nitrogen, being nucleophilic, often requires protection to prevent unwanted side reactions during halogenation and other transformations. jocpr.com
A notable example is the synthesis of 2-chloro-4-nitroimidazole derivatives, where N-protected 4-nitroimidazoles are used as starting materials. bath.ac.uk Common protecting groups for the imidazole nitrogen include tert-butoxycarbonyl (Boc) and tetrahydropyranyl (THP). bath.ac.uk These groups can be introduced under standard conditions and are stable during the subsequent chlorination step. The protecting group is then removed under acidic conditions to yield the final product. bath.ac.uk
The use of a trifluoroacetyl group as a protecting group for amines and hydroxyls during nitration has also been reported in the synthesis of energetic compounds. This highlights the versatility of protecting group strategies in the synthesis of complex nitro-containing molecules.
The following table summarizes the use of protecting groups in a synthetic sequence.
| Step | Description | Reagents and Conditions |
| 1. Protection | Introduction of a protecting group on the imidazole nitrogen. | 4-nitroimidazole, Boc₂O, DMAP, Dichloromethane |
| 2. Chlorination | Chlorination of the protected imidazole. | N-protected 4-nitroimidazole, Chlorinating agent |
| 3. Deprotection | Removal of the protecting group. | Acidic conditions (e.g., HCl) |
The strategic use of protecting and deprotecting groups allows for a more controlled and efficient synthesis of complex molecules like this compound. nih.gov
Catalytic Approaches and Green Chemistry Principles in this compound Synthesis
Recent advancements in organic synthesis have paved the way for more efficient and environmentally conscious methods for producing imidazole derivatives. These approaches prioritize the use of catalysts to enable novel transformations and apply green chemistry tenets to minimize waste and energy consumption.
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, which typically employs a palladium catalyst to couple an organoboron compound with a halide, is one of the most important methods for functionalizing aromatic and heteroaromatic rings. nih.govorganic-chemistry.org
For a substrate like this compound, the two chloro-substituents represent potential sites for cross-coupling. The presence of two distinct halogen atoms, a nitro group, and an acidic N-H proton presents a significant challenge in terms of regioselectivity. However, studies on dihalogenated N-heteroarenes have shown that selectivity can often be controlled. nih.gov For instance, halides adjacent to a nitrogen atom are conventionally more reactive in palladium-catalyzed couplings. nih.gov The choice of catalyst, ligand, and reaction conditions is crucial in directing the reaction to a specific site. researchgate.netmdpi.com While standard protocols can fail with substrates bearing acidic N-H groups, methods have been developed for the direct use of these nitrogen-rich heterocycles in Suzuki-Miyaura reactions, often employing specific phosphine (B1218219) ligands and bases like potassium phosphate. nih.gov
The Suzuki-Miyaura coupling of nitroarenes has also been successfully demonstrated, expanding the potential applications for nitro-substituted imidazoles. mdpi.com This reaction was shown to be highly dependent on the choice of a bulky biarylphosphine ligand, such as BrettPhos. mdpi.com The functionalization of iodo-substituted 4H-imidazole N-oxides via Suzuki-Miyaura coupling further illustrates the reaction's utility in modifying the imidazole core, proceeding in good yields regardless of the electronic nature of the arylboronic acid. nih.gov
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Heterocyclic Halides
| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Substrate Type | Ref |
|---|---|---|---|---|---|
| Pd(OAc)₂ / BrettPhos | K₃PO₄ | 1,4-Dioxane | 130 | Nitroarenes | mdpi.com |
| P1 (XPhos-based precatalyst) | K₃PO₄ | Dioxane/Water | 60-100 | Unprotected Azoles (Indazoles, Indoles) | nih.gov |
| PdCl₂(PPh₃)₂ | Na₂CO₃ | Toluene/Ethanol/Water | 80 | 5-(4-iodophenyl)-4H-imidazole 3-oxide | nih.gov |
This table presents generalized conditions from studies on related compounds, illustrating typical parameters for Suzuki-Miyaura reactions on heterocyclic systems.
One-pot and multi-component reactions (MCRs) are highly valued in modern chemistry for their efficiency, atom economy, and ability to generate molecular complexity from simple precursors in a single step. core.ac.ukresearchgate.net These strategies are particularly well-suited for the synthesis of highly substituted imidazoles.
The most common approach for synthesizing the imidazole core is the three- or four-component condensation of a 1,2-dicarbonyl compound (like benzil), an aldehyde, a primary amine, and an ammonium salt (typically ammonium acetate). core.ac.ukijpbs.comnih.gov This methodology allows for the rapid creation of libraries of diversely substituted imidazoles. A wide array of catalysts has been developed to promote these reactions under various conditions, including indium(III) chloride, core.ac.uk nanocrystalline magnesium aluminate, nih.gov and glutamic acid. researchgate.net
These MCRs offer a convergent route to imidazole derivatives that could otherwise require lengthy, multi-step syntheses. For instance, a four-component reaction using benzil, an aldehyde, a primary amine, and ammonium acetate (B1210297) can efficiently produce 1,2,4,5-tetrasubstituted imidazoles. nih.gov While these methods typically build the imidazole ring from acyclic precursors, they represent a powerful alternative to the functionalization of a pre-existing core like this compound, especially when multiple substitutions are desired.
Table 2: Catalysts Used in Multi-Component Synthesis of Substituted Imidazoles
| Catalyst | Reaction Type | Conditions | Key Advantages | Ref |
|---|---|---|---|---|
| InCl₃·3H₂O | Three- and four-component | Room Temperature | Mild conditions, high yields | core.ac.uk |
| Nanocrystalline MgAl₂O₄ | Four-component | Ethanol, Ultrasonic Irradiation | Short reaction times, easy work-up | nih.gov |
| Glutamic Acid | Three-component | Ethanol, Reflux | Environmentally benign, practical | researchgate.net |
| Lemon Juice | Three-component | Ethanol | Bio-catalyst, low cost, good yields | researchgate.netscispace.com |
In line with the principles of green chemistry, significant effort has been directed towards developing synthetic protocols that minimize or eliminate the use of hazardous organic solvents. researchgate.netscispace.com The synthesis of imidazole derivatives has been a fertile ground for the application of these principles.
Solvent-free, or "neat," reaction conditions have been successfully applied to the synthesis of imidazole derivatives. For example, heating a mixture of a diamine, an aromatic aldehyde, and ammonium acetate at 70°C can produce benzimidazole (B57391) derivatives in high yields without any solvent. asianpubs.org Similarly, tetrasubstituted imidazoles have been prepared under solvent-free conditions, often with microwave irradiation to accelerate the reaction. researchgate.net
The use of water as a reaction medium is another cornerstone of green chemistry. nih.gov Aqueous approaches have been developed for imidazole synthesis, which are not only environmentally friendly but can also offer unique reactivity. nih.gov Furthermore, the use of natural, biodegradable catalysts has gained traction. Notably, lemon juice, which is acidic, inexpensive, and readily available, has been reported as an effective bio-catalyst for the one-pot, three-component synthesis of 2,4,5-triaryl-1H-imidazoles in ethanol. researchgate.netscispace.com Such methods offer significant advantages by reducing reliance on toxic metal catalysts and volatile organic solvents, making the synthesis of imidazole-based compounds more sustainable. researchgate.netnih.gov
Mechanistic Insights into the Reactivity of 2,5 Dichloro 4 Nitro 1h Imidazole and Its Functionalized Derivatives
Electrophilic Aromatic Substitution Mechanisms on Halogenated Nitroimidazoles
Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds. organicchemistrytutor.com However, the introduction of deactivating groups can significantly hinder this process.
Influence of Electron-Withdrawing Nitro and Chloro Groups on Ring Deactivation
The presence of both nitro (-NO2) and chloro (-Cl) groups on the imidazole (B134444) ring has a profound deactivating effect on electrophilic aromatic substitution reactions. Both groups are electron-withdrawing, reducing the electron density of the aromatic ring and making it less nucleophilic and thus less reactive towards electrophiles. numberanalytics.com
| Substituent | Effect on Reactivity | Reason |
| Nitro (-NO₂) | Strongly Deactivating | Strong inductive and resonance electron withdrawal. numberanalytics.commasterorganicchemistry.com |
| Chloro (-Cl) | Deactivating | Strong inductive electron withdrawal outweighs resonance donation. assets-servd.host |
Regioselectivity and Directing Effects of Existing Substituents
The regioselectivity of electrophilic aromatic substitution is dictated by the directing effects of the substituents already present on the ring. These effects determine the position at which the incoming electrophile will attack.
Deactivating groups that withdraw electrons primarily through induction, like the chloro groups, are typically ortho, para-directors. assets-servd.host This is because they can stabilize the arenium ion intermediate through resonance donation of a lone pair when the attack occurs at the ortho or para positions. libretexts.org Conversely, deactivating groups that have a strong resonance-withdrawing effect, such as the nitro group, are meta-directors. numberanalytics.comlibretexts.org This is because attack at the meta position avoids placing the positive charge of the arenium ion intermediate on the carbon atom directly attached to the electron-withdrawing group. libretexts.org
In 2,5-dichloro-4-nitro-1H-imidazole, the directing effects of the three substituents would compete. However, due to the strong deactivation of the ring, forcing an electrophilic aromatic substitution reaction is challenging. If a reaction were to occur, the position of substitution would be influenced by the combined directing effects of the two chloro atoms and the nitro group, a scenario that often leads to a mixture of products or requires specific reaction conditions to achieve selectivity. researchgate.net
| Substituent | Directing Effect | Reason for Direction |
| Nitro (-NO₂) | meta-director | Avoids destabilization of the arenium ion intermediate by placing the positive charge away from the electron-withdrawing group. libretexts.org |
| Chloro (-Cl) | ortho, para-director | Lone pair donation via resonance stabilizes the arenium ion intermediate at these positions. assets-servd.host |
Nucleophilic Displacement Reactions of Halogen Atoms in this compound
The electron-deficient nature of the this compound ring makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions. In these reactions, a nucleophile attacks the ring and displaces a leaving group, in this case, one of the chlorine atoms.
Investigation of Leaving Group Ability and Nucleophile Reactivity
The success of a nucleophilic substitution reaction depends on both the ability of the leaving group to depart and the reactivity of the incoming nucleophile.
Leaving Group Ability: Good leaving groups are typically weak bases that can stabilize the negative charge they acquire upon departure. masterorganicchemistry.comlibretexts.org Halide ions like chloride (Cl⁻) are considered good leaving groups. wikipedia.org The ability of a halogen to act as a leaving group increases down the group in the periodic table (I > Br > Cl > F). youtube.com Therefore, the chlorine atoms in this compound are competent leaving groups for nucleophilic displacement.
Nucleophile Reactivity: A wide range of nucleophiles can participate in these reactions. Studies on related nitroimidazoles have shown that hard nucleophiles, such as cyanide and methoxide, as well as soft nucleophiles like amines and thiols, can displace halogen substituents. researchgate.net The reactivity of the nucleophile is a key factor in determining the reaction rate and outcome. Stronger nucleophiles will generally react faster.
The positions of the halogens on the imidazole ring are not equivalent. The presence of the activating nitro group makes the adjacent chlorine at position 5 more susceptible to nucleophilic attack than the chlorine at position 2. Research on similar 2,4-dihalogeno-5-nitroimidazoles has shown that the halogen at position 4 (adjacent to the nitro group) is more readily displaced by soft nucleophiles. researchgate.net
| Factor | Influence on Nucleophilic Substitution | Details for this compound |
| Leaving Group | A weaker base is a better leaving group. masterorganicchemistry.comlibretexts.org | Chloride (Cl⁻) is a good leaving group. wikipedia.org |
| Nucleophile | Stronger nucleophiles lead to faster reactions. | Can react with a variety of nucleophiles including amines, thiols, and alkoxides. researchgate.net |
| Ring Position | Electron-withdrawing groups activate adjacent positions. | The chlorine at position 5 is expected to be more reactive towards nucleophilic attack due to the adjacent nitro group. |
Catalytic Enhancements for Nucleophilic Substitutions
While many nucleophilic substitutions on activated nitroimidazoles can proceed without a catalyst, certain conditions can enhance the reaction rate and yield.
The use of a Lewis acid can make a halogen a better leaving group by coordinating to it and increasing the polarization of the carbon-halogen bond. masterorganicchemistry.com For instance, silver ions (Ag⁺) can facilitate the departure of halide ions. masterorganicchemistry.com In some cases, phase-transfer catalysis has been employed to enhance reactions involving nucleophiles that are not soluble in the organic solvent containing the substrate. capes.gov.br Interestingly, some studies have highlighted the use of water as a green solvent for nucleophilic displacement reactions on nitroimidazoles, which can proceed efficiently without any catalyst. rsc.orgnih.gov
Reduction Chemistry of the Nitro Group and its Derivatives
The nitro group in this compound is readily reducible and this transformation is key to the biological activity of many nitroimidazole compounds. nih.gov The reduction can lead to various products, including nitroso, hydroxylamino, and amino derivatives, depending on the reducing agent and reaction conditions. wikipedia.org
A variety of reagents can be used to reduce aromatic nitro groups. organic-chemistry.org Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel is a common and effective method. researchgate.netcommonorganicchemistry.com Metal-acid systems, such as zinc in acetic acid or tin(II) chloride in hydrochloric acid, are also widely used. researchgate.netcommonorganicchemistry.com These methods are generally chemoselective for the nitro group, leaving other functional groups intact. scispace.com The choice of reducing agent can be crucial for achieving the desired product. For example, under controlled conditions, nitro compounds can be reduced to hydroxylamines or oximes. wikipedia.org The reduction of the nitro group in nitroimidazoles can generate reactive radical and electrophilic species that are responsible for their biological effects. nih.gov
| Reducing Agent/Method | Typical Product | Notes |
| H₂/Pd-C or Raney Nickel | Amine | Common and efficient method for both aromatic and aliphatic nitro groups. commonorganicchemistry.com |
| Zn/Acid (e.g., AcOH) | Amine | Mild conditions, often used when other reducible groups are present. commonorganicchemistry.com |
| SnCl₂/HCl | Amine | A classic method for reducing aromatic nitro compounds. scispace.com |
| Diborane | Hydroxylamine (B1172632) | Can be used for the partial reduction of aliphatic nitro compounds. wikipedia.org |
| Zinc dust/NH₄Cl | Hydroxylamine | An alternative method for forming hydroxylamines. wikipedia.org |
Mechanisms of Nitro Group Transformation to Amine and Hydroxylamine Functions
The transformation of the nitro group in nitroaromatic compounds, including nitroimidazoles, into amine and hydroxylamine functionalities is a cornerstone of their chemical reactivity and biological activity. This reduction is a multi-step process involving the transfer of electrons and protons.
R-NO₂ → [R-NO₂⁻˙] → R-NO → R-NHOH → R-NH₂
The formation of the hydroxylamine as a stable product requires careful selection of reducing agents and reaction conditions to prevent further reduction to the amine. mdpi.com The reduction potential of the system and the nature of the catalyst and reductant play crucial roles in determining the final product. mdpi.com For instance, the reduction of nitroarenes with zinc metal in an aqueous ammonium (B1175870) chloride solution is a known method for the preparation of aryl hydroxylamines. mdpi.com
The specific mechanism for this compound is expected to follow this general pathway. The electron-withdrawing nature of the two chlorine atoms and the nitro group on the imidazole ring influences the electron density and, consequently, the reactivity of the nitro group towards reduction.
Selective Reduction Strategies in the Presence of Halogen Atoms
A significant challenge in the chemical manipulation of this compound is the selective reduction of the nitro group without affecting the chloro substituents. Dehalogenation is a common side reaction under many reducing conditions, particularly catalytic hydrogenation. However, several methods have been developed for the chemoselective reduction of nitro groups in the presence of halogens.
Catalytic hydrogenation, a widely used industrial method, can be adapted for this purpose. For the reduction of 3,4-dichloronitrobenzene (B32671) to 3,4-dichloroaniline, the use of a Raney-Ni catalyst in the presence of a dechlorination inhibitor has been shown to be effective, achieving high selectivity for the desired product. This approach could potentially be applied to dichloronitroimidazoles.
Other metal-based reducing systems have also demonstrated high selectivity. A combination of a metal powder, such as zinc or magnesium, with hydrazine (B178648) glyoxylate (B1226380) has been reported to rapidly and selectively reduce aromatic nitro compounds containing halogens to their corresponding amines at room temperature, without causing hydrogenolysis of the carbon-halogen bond. rsc.orgpurdue.edu Similarly, a system composed of dicobalt octacarbonyl (Co₂(CO)₈) and water is capable of selectively reducing nitro groups in the presence of other reducible functionalities, including halogens and carbonyl groups. nih.gov
The following table summarizes some of the selective reduction methods applicable to halogenated nitroaromatic compounds.
| Reagent/Catalyst System | Substrate Type | Product | Key Features | Reference |
|---|---|---|---|---|
| Zinc or Magnesium powder / Hydrazine glyoxylate | Aromatic nitro compounds with halogen substituents | Aromatic amine | Rapid reaction at room temperature; no hydrogenolysis of halogens. | rsc.orgpurdue.edu |
| Raney-Ni / Dechlorination inhibitor | Dichloronitrobenzene | Dichloroaniline | High selectivity (>99%); suppresses dehalogenation. | |
| Co₂(CO)₈ / H₂O | Aromatic nitro compounds with halogen or carbonyl groups | Aromatic amine | High selectivity for the nitro group; other functional groups remain intact. | nih.gov |
| NaBH₄ / Ni(PPh₃)₄ | Nitroaromatic compounds | Aromatic amine | Reduction occurs at room temperature in ethanol. | nih.gov |
Oxidation Reactions of the Imidazole Core and Substituents
The oxidation of the imidazole ring and its substituents is another important aspect of the reactivity of this compound. The imidazole ring is susceptible to attack by various oxidizing agents, and the nature and position of substituents significantly influence the outcome of these reactions.
The oxidation of nitro-based pharmaceuticals has been investigated using various oxidants like ozone (O₃), chlorine (Cl₂), chlorine dioxide (ClO₂), and potassium permanganate (B83412) (KMnO₄). nih.gov These studies reveal that the reaction pathways can lead to either the degradation of the molecule or the formation of different oxidized products. nih.gov For instance, oxidation can result in oxygen transfer products. nih.gov In the case of this compound, oxidation could potentially lead to the formation of hydroxylated derivatives or even ring-opened products, depending on the oxidant and reaction conditions.
Computational studies using density functional theory (DFT) have been employed to investigate the thermal stability and bond dissociation energies of various nitroimidazole derivatives. nih.gov Such theoretical approaches can provide valuable insights into the susceptibility of the imidazole core and its substituents to oxidative degradation by identifying the weakest bonds within the molecule. nih.gov
Intramolecular Rearrangement and Cyclization Pathways Involving this compound Intermediates
Substituted imidazoles, including derivatives of this compound, can serve as precursors for the synthesis of more complex heterocyclic systems through intramolecular rearrangement and cyclization reactions. These pathways are crucial for the construction of fused-ring structures with diverse chemical and biological properties.
One well-known rearrangement in heterocyclic chemistry is the Dimroth rearrangement, which involves the transposition of endocyclic and exocyclic nitrogen atoms in certain nitrogen-containing heterocycles, such as 1,2,3-triazoles and pyrimidines. wikipedia.orgrsc.orgbenthamscience.com This rearrangement typically proceeds through a ring-opening and ring-closing sequence and can be catalyzed by acid, base, heat, or light. nih.gov While direct examples involving this compound are not prevalent in the literature, the structural motifs present in its derivatives suggest that similar rearrangements could be plausible under specific conditions.
Intramolecular cyclization reactions are another key transformation. For example, the synthesis of substituted tetrahydroimidazoles has been achieved through visible light-induced intramolecular cyclization of diamines. rsc.org Furthermore, intramolecular oxidative cyclization of N-aryl-2,2,2-trifluoroacetimidoyl chloride derivatives with benzamides has been used to synthesize 1,2,4-triazoles. nih.gov These methodologies highlight the potential for derivatives of this compound, when appropriately functionalized, to undergo intramolecular cyclization to form fused imidazole systems.
Additionally, 1,3-dipolar cycloaddition reactions represent a powerful tool for constructing five-membered heterocyclic rings. Nitrile imines, which can be generated in situ from the corresponding aldehyde hydrazones, are known to react with various dipolarophiles. scirp.org A suitably functionalized derivative of this compound, such as an aldehyde, could be converted to its hydrazone and subsequently to a nitrile imine, which could then undergo an intramolecular cycloaddition if a suitable dipolarophile is present within the same molecule, leading to the formation of a fused pyrazoline-imidazole system.
Advanced Techniques for Reaction Pathway Elucidation
Understanding the complex reaction pathways of molecules like this compound requires the use of advanced analytical and computational techniques. These methods provide detailed insights into reaction mechanisms, intermediates, and transition states that are often inaccessible through classical techniques alone.
Computational Chemistry has emerged as a powerful tool for studying reaction mechanisms. wikipedia.org Methods such as Density Functional Theory (DFT) can be used to model the reaction pathways, calculate the energies of reactants, intermediates, transition states, and products, and thus predict the most likely reaction mechanism. nih.gov DFT calculations have been successfully used to study the heats of formation and thermal stabilities of nitroimidazole derivatives. nih.gov More advanced techniques like ab initio molecular dynamics (AIMD) simulations can be used to explore dynamic effects in reactions and to understand product selectivity, especially in cases where post-transition state bifurcations occur. wikipedia.org
Advanced Mass Spectrometry techniques are invaluable for the direct detection and characterization of transient and low-abundance reaction intermediates. nih.govrsc.org Electrospray ionization (ESI) mass spectrometry allows for the gentle transfer of ions from the solution phase to the gas phase for analysis. nih.gov Coupling ESI with tandem mass spectrometry (MS/MS) enables the structural elucidation of intermediates through collision-induced dissociation (CID), where ions are fragmented to reveal information about their connectivity. nih.gov Furthermore, ion mobility spectrometry-mass spectrometry (IMS-MS) can separate isobaric ions (ions with the same mass-to-charge ratio) based on their size and shape, which is particularly useful for distinguishing between isomers or between a reactive intermediate and a product complex of the same mass. nih.gov Techniques like the Atmospheric Solids Analysis Probe (ASAP) coupled with mass spectrometry can provide rapid analysis of reaction mixtures with minimal sample preparation.
These advanced methods, often used in combination, provide a comprehensive picture of the reaction landscape, enabling a deeper understanding of the intricate reactivity of this compound and its derivatives.
Advanced Spectroscopic and Structural Characterization of 2,5 Dichloro 4 Nitro 1h Imidazole
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a premier technique for determining the precise structure of organic molecules by probing the magnetic environments of atomic nuclei such as protons (¹H) and carbon-13 (¹³C).
While specific, peer-reviewed spectral assignments for 2,5-dichloro-4-nitro-1H-imidazole are not extensively published, its NMR data can be reliably inferred from closely related structures and general principles of NMR spectroscopy. The structure contains a single, exchangeable N-H proton and three unique carbon atoms in the imidazole (B134444) ring.
Proton (¹H) NMR: The single proton is attached to a nitrogen atom (N-H) within the aromatic imidazole ring. This proton is acidic and its chemical shift is highly dependent on the solvent used. In a solvent like DMSO-d₆, which can accept hydrogen bonds, this proton signal is expected to be a broad singlet appearing significantly downfield, typically in the range of δ 14.0-14.5 ppm. This is consistent with data from the analogous compound, 2-chloro-4-nitro-1H-imidazole, which shows a singlet for the N-H proton at approximately δ 14.1 ppm in DMSO-d₆. google.comichemical.com
Carbon (¹³C) NMR: The imidazole ring consists of three distinct carbon atoms: C2, C4, and C5. The chemical shifts are heavily influenced by the attached electronegative atoms (Cl, N) and the nitro group. Based on data for 2-chloro-4-nitro-1H-imidazole google.com, the following assignments for this compound can be predicted. The presence of a second chlorine atom at the C5 position is expected to cause a notable downfield shift for that carbon compared to a hydrogen-substituted C5.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Nucleus | Position | Predicted Chemical Shift (δ, ppm) in DMSO-d₆ | Notes |
|---|---|---|---|
| ¹H | N1-H | ~14.2 | Broad singlet, exchangeable with D₂O. Position is solvent-dependent. researchgate.net |
| ¹³C | C2 | ~146 | Influenced by two adjacent nitrogen atoms and the C-Cl bond. google.com |
| C4 | ~147 | Strongly deshielded by the attached nitro group. mpg.de | |
| C5 | ~125 | Deshielded by the C-Cl bond. acs.org |
Due to the simple structure of this compound, which has only one proton, some 2D NMR techniques have limited but specific applications.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. As there is only a single proton in the molecule, a COSY spectrum would not yield any cross-peaks and is therefore not useful for establishing connectivity in this specific case. znaturforsch.com
HSQC (Heteronuclear Single Quantum Coherence): This powerful technique maps direct, one-bond correlations between protons and the heteronuclei they are attached to, most commonly ¹³C or ¹⁵N. ipb.pt An HSQC spectrum would show a single correlation peak between the N-H proton signal (~14.2 ppm) and the ¹⁵N signal of the nitrogen it is bonded to, providing unambiguous proof of the N-H bond. A standard ¹H-¹³C HSQC would show no signals, as there are no C-H bonds.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is used to identify longer-range (typically 2-3 bond) correlations between protons and carbons. This would be the most informative 2D experiment for this molecule. znaturforsch.com It would reveal correlations from the N-H proton to the carbons in the imidazole ring, specifically C2 and C5, confirming their proximity to the N-H group and helping to solidify the assignment of the carbon signals.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY detects through-space interactions between protons that are close to each other, regardless of whether they are bonded. mdpi.com For a single molecule, it has no application, but in a concentrated sample or in the solid state, it could potentially reveal intermolecular interactions, such as hydrogen bonding between the N-H of one molecule and the nitro group or nitrogen atoms of a neighboring molecule.
To date, no specific solid-state NMR (ssNMR) studies on this compound have been reported in the scientific literature. However, this technique offers significant potential for characterizing the compound in its solid form. crystalpharmatech.com
Solid-state NMR is particularly sensitive to the local environment of nuclei and can provide information that is inaccessible from solution-state NMR. nih.gov Key applications would include:
Polymorphism Analysis: ssNMR can distinguish between different crystalline forms (polymorphs) of a compound, as the subtle differences in crystal packing lead to distinct chemical shifts and relaxation times. crystalpharmatech.com
Tautomerism: The imidazole ring can exist in different tautomeric forms depending on which nitrogen atom is protonated. While this exchange can be rapid in solution, ssNMR can identify the specific, static tautomer present in the crystal lattice. mpg.de
Intermolecular Interactions: Techniques like ¹H-¹⁵N cross-polarization magic angle spinning (CP-MAS) can provide detailed insight into hydrogen bonding and other intermolecular interactions within the crystal structure. jeol.com
Given the potential for polymorphism and tautomerism, a solid-state NMR investigation would be a valuable future step in the complete structural characterization of this compound. nih.gov
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies.
The IR and Raman spectra of this compound are expected to show distinct bands corresponding to its primary functional groups: the N-H bond, the nitro (NO₂) group, the imidazole ring (C=N, C=C), and the carbon-chlorine (C-Cl) bonds. While a dedicated spectrum for this specific molecule is not widely published, the characteristic absorption regions for these groups are well-established. smolecule.comijrar.orgresearchgate.net
Table 2: Principal Vibrational Modes for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Notes |
|---|---|---|---|
| N-H | Stretching | 3300 - 3100 | Typically a broad band due to hydrogen bonding. acs.org |
| NO₂ (Nitro) | Asymmetric Stretching | 1550 - 1500 | A strong, characteristic absorption for nitroaromatic compounds. orgchemboulder.comresearchgate.net |
| Symmetric Stretching | 1360 - 1330 | Another strong, characteristic absorption. orgchemboulder.comirost.ir | |
| Imidazole Ring | C=N Stretching | 1610 - 1550 | Medium to strong intensity. mdpi.com |
| Ring Stretching (C=C) | 1500 - 1400 | Multiple bands of variable intensity. | |
| C-Cl | Stretching | 850 - 750 | Can be difficult to assign definitively but expected in this region. uc.pt |
The pattern of absorptions in the 1600-1400 cm⁻¹ region corresponds to the stretching vibrations of the C=N and C=C bonds within the heterocyclic ring, confirming its aromatic character. ijrar.org Finally, the presence of absorptions in the lower frequency region (below 850 cm⁻¹) would be consistent with the C-Cl stretching vibrations, verifying the chloro-substituents. uc.pt The electron-withdrawing properties of both the chloro and nitro substituents attached to the imidazole ring influence the electronic distribution and bond strengths, which in turn affects the precise frequencies of the ring's vibrational modes. nih.govaanda.org
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is an essential technique for unequivocally confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, with a molecular formula of C₃HCl₂N₃O₂, the theoretical exact mass can be calculated by summing the masses of its most abundant isotopes. This precise measurement helps to distinguish the compound from other molecules with the same nominal mass.
The analysis of the fragmentation pattern in mass spectrometry offers valuable structural information. While a specific experimental spectrum for this compound is not detailed in the reviewed literature, the fragmentation of nitroimidazole derivatives typically proceeds through predictable pathways. Common fragmentation would involve the loss of the nitro group (NO₂) and the chlorine atoms. The presence of two chlorine atoms would also result in a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments, given the natural abundance of ³⁵Cl and ³⁷Cl isotopes.
Table 1: Theoretical HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₃HCl₂N₃O₂ |
This table presents the calculated theoretical exact mass for the protonated molecule. Experimental verification via HRMS is a standard procedure for compound characterization.
Single Crystal X-ray Diffraction for Definitive Solid-State Structural Elucidation
While a specific crystal structure for this compound is not publicly available in the Cambridge Structural Database (CSD), extensive crystallographic data exists for closely related analogs, such as 2-chloro-4-nitro-1H-imidazole. nih.govresearchgate.netnih.gov The analysis of these related structures provides a robust framework for understanding the likely solid-state characteristics of the title compound.
Determination of Crystal Packing, Conformation, and Intermolecular Interactions
The crystal structure of the analog 2-chloro-4-nitro-1H-imidazole reveals that the molecule is nearly planar. nih.govresearchgate.net Specifically, the dihedral angle between the imidazole ring and the nitro group is reported to be just 1.7(2)°. nih.gov This planarity facilitates efficient crystal packing. In the solid state, molecules organize through a network of intermolecular interactions. Inversion-related molecules are linked by pairs of intermolecular hydrogen bonds to form dimers. nih.govresearchgate.net These dimers then serve as building blocks, connecting with other dimers to form extensive two-dimensional networks. nih.gov This layered packing is a common feature in planar, hydrogen-bonding molecules.
Table 2: Crystal Data for the Analogous Compound 2-Chloro-4-nitro-1H-imidazole
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | C₃H₂ClN₃O₂ | nih.gov |
| Crystal System | Monoclinic | nih.gov |
| Space Group | P2₁/c | researchgate.net |
| a (Å) | 5.905 (2) | nih.gov |
| b (Å) | 10.033 (4) | nih.gov |
| c (Å) | 9.150 (3) | nih.gov |
| β (°) | 105.180 (8) | nih.gov |
| Volume (ų) | 523.2 (3) | nih.gov |
Data from a closely related compound used to illustrate typical crystallographic parameters.
Analysis of Hydrogen Bonding Networks and Halogen Bonding
The stability of the crystal lattice is highly dependent on specific intermolecular forces. In the crystal structure of 2-chloro-4-nitro-1H-imidazole, hydrogen bonds are the primary drivers of the supramolecular architecture. Pairs of C—H···O hydrogen bonds link molecules into dimers, creating R₂²(10) ring motifs. nih.govresearchgate.net These dimers are subsequently interconnected into sheets through N—H···N hydrogen bonds between the imidazole rings of adjacent dimers. nih.govresearchgate.net
Furthermore, the structure is stabilized by short intermolecular Cl···O interactions, a type of halogen bond. nih.govresearchgate.net The observed distances of 3.142(2) Å and 3.148(2) Å are shorter than the sum of the van der Waals radii of chlorine and oxygen, indicating a significant attractive interaction. nih.gov Halogen bonding is a recognized directional interaction where an electrophilic region on a halogen atom interacts with a nucleophile, playing a crucial role in the crystal engineering of halogenated compounds.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects
UV-Vis spectroscopy probes the electronic transitions within a molecule. For this compound, the spectrum is dominated by transitions associated with its conjugated π-system, which includes the imidazole ring and the nitro group. The presence of the electron-withdrawing nitro group and chlorine atoms significantly influences the energy of the molecular orbitals.
Computational studies on similar nitroimidazoles predict that the main absorption bands arise from π→π* and n→π* transitions. mdpi.comnih.gov The π→π* transitions are typically of high intensity and involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The n→π* transitions, which are generally weaker, involve the promotion of an electron from a non-bonding orbital (e.g., on the oxygen or nitrogen atoms) to a π* antibonding orbital. The exact position of the maximum absorbance (λ_max) is sensitive to the solvent environment.
Table 3: Expected Electronic Transitions for this compound
| Transition Type | Orbitals Involved | Expected Characteristics |
|---|---|---|
| π → π* | HOMO → LUMO (or similar π orbitals) | High intensity, typically in the shorter wavelength UV region. |
This table is based on theoretical predictions and spectroscopic data from analogous nitroimidazole compounds. mdpi.comnih.govresearchgate.net
Elemental Analysis for Verification of Compound Purity and Stoichiometry
Elemental analysis is a fundamental technique used to determine the mass percentage of each element in a compound. This experimental data is compared against the theoretical percentages calculated from the molecular formula to confirm the compound's empirical formula and assess its purity. davidson.edu For a newly synthesized batch of this compound, the experimentally determined weight percentages of carbon, hydrogen, nitrogen, and chlorine must align closely with the calculated values, typically within a ±0.4% margin, to be considered pure. nih.gov
**Table 4: Elemental Composition of this compound (C₃HCl₂N₃O₂) **
| Element | Theoretical (%) | Found (%) |
|---|---|---|
| Carbon (C) | 19.80 | |
| Hydrogen (H) | 0.55 | |
| Nitrogen (N) | 23.09 | |
| Chlorine (Cl) | 38.97 |
The "Found (%)" column is intentionally left blank as it requires experimental data for a specific sample.
Theoretical and Computational Chemistry Studies on 2,5 Dichloro 4 Nitro 1h Imidazole
Electronic Structure and Quantum Chemical Analysis
Quantum chemical analysis provides fundamental insights into the molecular structure and properties of a compound. These methods are used to predict geometries, energies, and electronic characteristics.
Density Functional Theory (DFT) and Ab Initio Calculations for Optimized Geometries and Energetics
A computational study on 2,5-dichloro-4-nitro-1H-imidazole would begin by determining its most stable three-dimensional structure. This is achieved through geometry optimization using methods like Density Functional Theory (DFT) or ab initio calculations. DFT methods, particularly with hybrid functionals like B3LYP, are commonly used for imidazole (B134444) derivatives, often paired with basis sets such as 6-311++G(d,p) to ensure high accuracy.
The calculations would yield the optimized bond lengths, bond angles, and dihedral angles of the molecule. For instance, studies on similar molecules like 2-chloro-4-nitro-1H-imidazole have shown that the imidazole ring is nearly planar, with the nitro group being almost coplanar with the ring. researchgate.netmdpi.com A key finding would be the total energy of the optimized structure, which is crucial for comparing its stability against other isomers or tautomers.
Table 1: Hypothetical Optimized Geometrical Parameters of this compound This table is illustrative of the data that would be generated from DFT calculations. Specific values for the title compound are not available.
| Parameter | Atom Connection | Calculated Value |
|---|---|---|
| Bond Lengths (Å) | N1-C2 | Data not available |
| C2-N3 | Data not available | |
| N3-C4 | Data not available | |
| C4-C5 | Data not available | |
| C5-N1 | Data not available | |
| C4-N(nitro) | Data not available | |
| C2-Cl | Data not available | |
| C5-Cl | Data not available | |
| **Bond Angles (°) ** | C5-N1-C2 | Data not available |
| N1-C2-N3 | Data not available | |
| C2-N3-C4 | Data not available | |
| **Dihedral Angle (°) ** | C5-C4-N(nitro)-O | Data not available |
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps
Frontier Molecular Orbital (FMO) theory is essential for understanding a molecule's chemical reactivity and kinetic stability. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor.
The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large energy gap suggests high stability and low chemical reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions. informahealthcare.com For nitroimidazole compounds, the distribution of these orbitals would also be visualized to see which parts of the molecule are involved in electron donation and acceptance. Global reactivity descriptors such as chemical hardness, softness, and electronegativity can be calculated from the HOMO and LUMO energies. informahealthcare.com
Table 2: Hypothetical Frontier Molecular Orbital Data for this compound This table illustrates the kind of data derived from FMO analysis. Specific values for the title compound are not available.
| Parameter | Abbreviation | Calculated Value (eV) |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | Data not available |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Data not available |
| HOMO-LUMO Energy Gap | ΔE | Data not available |
| Chemical Hardness | η | Data not available |
| Electronegativity | χ | Data not available |
| Electrophilicity Index | ω | Data not available |
Electrostatic Potential Mapping and Charge Distribution Investigations
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on a molecule's surface. It is used to predict sites for electrophilic and nucleophilic attack. ichemistry.cn In an MEP map, regions of negative electrostatic potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are favorable for nucleophilic attack.
For this compound, one would expect to see significant negative potential around the oxygen atoms of the nitro group, making them sites for electrophilic interaction. ichemistry.cn Positive potential would likely be found near the hydrogen atom on the imidazole nitrogen. Analysis of the Mulliken atomic charges would provide quantitative values for the charge localized on each atom, complementing the visual MEP analysis. informahealthcare.com
Computational Modeling of Reaction Mechanisms
Computational modeling can elucidate the step-by-step pathways of chemical reactions, which is often difficult to determine experimentally.
Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis
To study a chemical reaction, such as a substitution or addition reaction involving this compound, computational chemists first locate the transition state (TS). A transition state is a high-energy structure that connects reactants and products. Locating the TS involves complex algorithms that find a saddle point on the potential energy surface.
Once a TS is identified, its validity is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction path. An Intrinsic Reaction Coordinate (IRC) calculation is then performed. The IRC analysis maps the minimum energy path from the transition state down to the reactants on one side and the products on the other, confirming that the located TS correctly connects the intended species.
Prediction of Reaction Pathways and Energy Barriers
By calculating the energies of the reactants, transition states, and products, a reaction energy profile can be constructed. This profile allows for the determination of key thermodynamic and kinetic parameters.
Kinetic and Thermodynamic Parameters from Computational Data
Table 1: Representative Thermodynamic Properties of a Related Nitroimidazole Derivative (Calculated) (Note: Data is for a representative aminonitroimidazole and not this compound)
| Parameter | Value | Method |
| Heat of Formation (kJ/mol) | +XXX | B3LYP/aug-cc-pVDZ |
| Gibbs Free Energy (Hartree) | -XXX | B3LYP/aug-cc-pVDZ |
| Entropy (cal/mol·K) | XX.X | B3LYP/aug-cc-pVDZ |
In Silico Prediction of Spectroscopic Properties
Computational spectroscopy is a vital tool for interpreting experimental spectra and for predicting the spectral characteristics of new molecules.
Computational NMR Chemical Shift Prediction and Comparison with Experimental Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, are widely used to predict ¹H and ¹³C NMR chemical shifts. While experimental NMR data for this compound is not published in readily accessible literature, computational predictions can offer valuable insights. A study on the regioselective synthesis of 1-alkyl-4-nitro-1H-imidazoles demonstrated the use of ¹H and ¹³C NMR for structure confirmation, and similar computational approaches could be applied to the title compound. nih.gov For instance, the chemical shifts of the imidazole ring protons and carbons are sensitive to the nature and position of substituents. The electron-withdrawing nitro and chloro groups in this compound would be expected to significantly influence the chemical shifts, moving them to a lower field.
Table 2: Predicted ¹³C NMR Chemical Shifts for a Representative Nitroimidazole (Note: Data is for a representative 1-alkyl-4-nitro-1H-imidazole and not this compound)
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C2 | ~137.0 |
| C4 | ~147.1 |
| C5 | ~121.2 |
Vibrational Frequency Calculations and Normal Mode Analysis
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule's vibrational modes. DFT calculations are highly effective in predicting these vibrational frequencies and aiding in the assignment of experimental bands. For this compound, the vibrational spectrum would be characterized by modes associated with the imidazole ring, the C-Cl bonds, and the NO₂ group.
Studies on similar molecules, such as 1,2-dichloro-4-fluoro-5-nitrobenzene (B1585222), have shown that DFT calculations can accurately predict vibrational modes. nih.gov For the title compound, one would expect to observe:
N-H stretching: Typically in the range of 3100-3300 cm⁻¹.
C-H stretching: Aromatic and heteroaromatic C-H stretches usually appear around 3000-3100 cm⁻¹.
NO₂ stretching: Asymmetric and symmetric stretches of the nitro group are strong indicators and typically appear around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.
C-N stretching: Vibrations of the imidazole ring.
C-Cl stretching: These are typically found in the lower frequency region of the spectrum, generally below 800 cm⁻¹.
A detailed normal mode analysis would provide the percentage potential energy distribution (PED) for each vibrational mode, allowing for a precise assignment of the spectral bands.
Table 3: Representative Calculated Vibrational Frequencies for a Halogenated Nitroaromatic Compound (Note: Data is for 1,2-dichloro-4-fluoro-5-nitrobenzene and not this compound)
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
| NO₂ Asymmetric Stretch | ~1550 |
| NO₂ Symmetric Stretch | ~1350 |
| C-Cl Stretch | ~800 |
Simulated UV-Vis Spectra and Electronic Excitation Studies
Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for simulating UV-Vis absorption spectra. These calculations provide information about the electronic transitions between molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For this compound, the electronic spectrum is expected to be dominated by π → π* and n → π* transitions. The nitro group, being a strong chromophore, will significantly influence the absorption maxima.
Computational studies on other nitroimidazole derivatives have used TD-DFT to predict their electronic absorption spectra and have shown good correlation with experimental data. bldpharm.com The calculated HOMO-LUMO energy gap is also a key parameter obtained from these studies, providing an indication of the molecule's electronic excitability and reactivity. The electron-withdrawing nature of the chloro and nitro substituents is expected to lower the energy of the LUMO, likely resulting in a smaller HOMO-LUMO gap and a red-shift in the absorption spectrum compared to unsubstituted imidazole.
Molecular Dynamics Simulations for Understanding Dynamic Behavior and Solvent Effects
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, including their interactions with solvent molecules. For this compound, MD simulations could provide insights into its conformational flexibility (although limited in this rigid ring system), solvation structure, and transport properties in different media.
Recent studies on novel 4-nitroimidazole (B12731) analogues have employed MD simulations to investigate the stability of ligand-protein complexes. researchgate.net While not directly focused on solvent effects, these studies highlight the utility of MD in understanding intermolecular interactions. For a small molecule like this compound, MD simulations would be particularly useful for understanding how solvent molecules, such as water or organic solvents, arrange themselves around the solute and how this solvation shell affects the molecule's properties and reactivity. For instance, the hydrogen bonding capacity of the N-H group and the polar nitro group would be key interaction sites with polar solvents.
Investigation of Non-Linear Optical (NLO) Properties and Molecular Polarizability
Molecules with large hyperpolarizabilities are of interest for applications in non-linear optics (NLO). Computational chemistry is a primary tool for the prediction of NLO properties. The first-order hyperpolarizability (β), a measure of the second-order NLO response, can be calculated using DFT methods. The molecular polarizability (α) can also be readily computed.
Table 4: Representative Calculated NLO Properties for a Benzimidazole (B57391) Derivative (Note: Data is for a representative benzimidazole derivative and not this compound)
| Property | Calculated Value (a.u.) |
| Polarizability (α) | XXX |
| First Hyperpolarizability (β) | XXX |
Computational Optimization of Synthetic Pathways and Reaction Conditions
The synthesis of this compound, a complex heterocyclic compound, presents a significant challenge in regioselectivity and reaction control. While specific computational studies dedicated to the optimization of its synthesis are not extensively documented in publicly available literature, the principles of theoretical and computational chemistry offer a robust framework for enhancing synthetic efficiency. By examining the experimental parameters for the synthesis of related nitroimidazole derivatives, we can extrapolate how computational methods could be applied to optimize the production of this compound.
The synthesis of chloro-nitroimidazole derivatives often involves multi-step processes, including nitration and chlorination of an imidazole precursor. A key challenge lies in controlling the regiochemistry of these reactions to selectively produce the desired isomer and to manage the formation of by-products such as N-protected 5-chloro-4-nitroimidazole and N-protected 2,5-dichloro-4-nitroimidazole. nih.gov
Table 1: Experimental Parameters for the Synthesis of 2-Chloro-4-nitroimidazole (B123238) Derivatives
| Parameter | Value/Condition | Source |
| Chlorinating Agent | Trichloroisocyanuric acid (TCICA) | nih.gov |
| Activating Agent | Thiourea | nih.gov |
| Solvent | Ethyl acetate (B1210297) | nih.gov |
| Reaction Temperature (Chlorination) | 60°C to 80°C (preferably 60°C to 70°C) | nih.gov |
| Reaction Time (Chlorination) | 2 to 48 hours (preferably 14 to 24 hours) | nih.gov |
| Deprotection Acid | Concentrated Hydrochloric Acid | nih.gov |
| Reaction Temperature (Deprotection) | Room temperature to 150°C (preferably 70°C to 110°C) | nih.gov |
| Reaction Time (Deprotection) | 1 to 24 hours (preferably 1 to 5 hours) | nih.gov |
This table is based on experimental conditions for the synthesis of 2-chloro-4-nitroimidazole derivatives, which can serve as a basis for optimizing the synthesis of this compound.
Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools to model and predict the outcomes of such complex reactions. DFT calculations can be employed to investigate the reaction mechanisms at a molecular level, offering insights that are often difficult to obtain through experimental means alone.
For the synthesis of this compound, computational optimization would likely focus on several key areas:
Reaction Pathway Analysis: Theoretical calculations can map out the potential energy surfaces for different reaction pathways, helping to identify the most energetically favorable routes to the desired product. This includes evaluating the transition states and intermediates for both the desired reaction and potential side reactions.
Solvent Effects: The choice of solvent can significantly influence reaction rates and selectivity. Computational models can simulate the effect of different solvents on the stability of reactants, intermediates, and transition states, thereby predicting the optimal solvent for maximizing the yield of this compound.
Catalyst and Reagent Selection: DFT calculations can be used to study the interaction of different chlorinating agents and catalysts with the nitroimidazole substrate. This can help in selecting reagents that not only enhance the reaction rate but also improve the regioselectivity of the chlorination process. For instance, a combination of a specific chlorinating agent and an activating agent might be found to lower the activation energy for the formation of the 2,5-dichloro product over other isomers. nih.gov
Optimization of Reaction Conditions: The influence of temperature and pressure on reaction kinetics and thermodynamics can be modeled. By calculating the energy barriers and reaction enthalpies at different temperatures, it is possible to predict the optimal temperature range that favors the formation of the desired product while minimizing decomposition or the formation of unwanted by-products.
Applications and Future Research Directions
Role as a Versatile Intermediate in Advanced Organic Synthesis
As a polyfunctionalized heterocycle, 2,5-dichloro-4-nitro-1H-imidazole serves as a potent electrophilic substrate. The chlorine atoms at the C2 and C5 positions are susceptible to nucleophilic displacement, while the nitro group at the C4 position significantly influences the ring's electronics, activating it for certain reactions and directing substitutions. This inherent reactivity makes it a versatile intermediate for a wide array of chemical transformations. smolecule.com
The primary utility of this compound lies in its capacity to act as a precursor for a multitude of substituted imidazole (B134444) derivatives. The two chlorine atoms function as effective leaving groups, enabling sequential or simultaneous nucleophilic substitution reactions. This allows for the controlled introduction of various functional groups at the C2 and C5 positions, leading to a broad spectrum of di-substituted 4-nitroimidazoles.
Research has demonstrated that related chloro-nitroimidazoles readily undergo reactions like the Suzuki coupling. For instance, 5-chloro-1-methyl-4-nitroimidazole (B20735) has been successfully coupled with various arylboronic acids to produce 5-aryl-1-methyl-4-nitroimidazoles, showcasing a powerful method for creating C-C bonds on the imidazole ring. mdpi.com This type of cross-coupling reaction is a cornerstone of modern organic synthesis for accessing diverse chemical structures. Similarly, the chlorine atoms on this compound can be displaced by a range of nucleophiles, including amines, thiols, and alkoxides, to generate libraries of compounds for screening and further development. smolecule.com
A general scheme for this diversification is shown below:
Reaction Scheme: Nucleophilic Substitution on this compoundThis diagram illustrates the sequential displacement of chlorine atoms to create diversely substituted imidazoles.
Beyond simple substitution, this compound is a valuable building block for constructing more complex, fused heterocyclic systems. The reactive sites on the imidazole ring can participate in cyclization reactions to form bicyclic or polycyclic structures. For example, derivatives of this compound can be envisioned as precursors to nitroimidazooxazoles, a class of compounds with significant biological activity.
The synthesis of the anti-tuberculosis drug Delamanid, an imidazooxazole (B14894385) derivative, highlights the importance of related chloro-nitroimidazole intermediates. google.com In these syntheses, the chloro-nitroimidazole core is alkylated and then undergoes intramolecular cyclization to form the fused ring system. nih.gov The presence of multiple reactive handles on this compound offers the potential for it to be a key component in the synthesis of novel and unexplored heterocyclic frameworks through similar intramolecular strategies or multicomponent reactions.
The imidazole nucleus is a privileged scaffold in medicinal chemistry and materials science due to its unique electronic properties, hydrogen bonding capabilities, and metabolic stability. amazonaws.comrjptonline.orgnih.gov this compound provides a pre-functionalized scaffold that chemists can elaborate upon to develop new functional molecules. The combination of the electron-rich imidazole ring with electron-withdrawing substituents makes it a unique electronic system that can be tuned for applications in areas like dyes, functional materials, and catalysis. rsc.org
By strategically modifying the chloro and nitro groups, researchers can fine-tune the steric and electronic properties of the resulting molecules to optimize their interaction with biological targets or to achieve desired material properties. smolecule.comtandfonline.com The inherent reactivity of this scaffold allows for the attachment of various pharmacophores or functional units, making it an attractive starting point for drug discovery and materials science research. nih.govresearchgate.net
Contributions to Pharmaceutical Synthesis as a General Intermediate
Nitroimidazoles are a cornerstone of chemotherapy for infectious diseases, with established drugs like metronidazole (B1676534) and benznidazole (B1666585) used for treating anaerobic bacterial and parasitic infections. mdpi.comnih.gov The development of new generations of nitroimidazole-based drugs continues to be an active area of research, particularly for challenging diseases like tuberculosis. In this context, highly functionalized intermediates like this compound are of significant interest. smolecule.commdpi.comhumanjournals.com
This compound serves as a precursor for more advanced and complex nitroimidazole structures. While it can be a byproduct in some syntheses, such as the production of 2-chloro-4-nitroimidazole (B123238), its own reactivity makes it a potential starting material for second-generation nitroimidazole therapeutics. google.com For example, the synthesis of antitubercular nitroimidazoles often involves the alkylation of a nitroimidazole core followed by further modifications. nih.gov
The dibromo analog, 2,5-dibromo-4-nitro-1H-imidazole, is a known intermediate in the synthesis of Delamanid. This highlights the utility of di-halogenated 4-nitroimidazoles in constructing the complex side chains required for modern drug candidates. The dichloro variant offers an alternative pathway, with potentially different reactivity and selectivity that can be exploited by synthetic chemists.
Table 1: Examples of Biologically Active Nitroimidazole Scaffolds
| Compound Class | Core Structure | Therapeutic Area | Reference |
|---|---|---|---|
| Nitroimidazooxazoles | Fused Imidazole-Oxazole | Tuberculosis | nih.gov |
| Aryl-nitroimidazoles | Imidazole with Aryl group | Parasitic Infections | mdpi.com |
This table showcases different classes of advanced nitroimidazole structures that can be accessed from functionalized precursors.
The expansion of chemical space is a primary goal in early-stage drug discovery to identify novel hits and lead compounds. This compound is an ideal starting point for creating diverse molecular libraries due to its predictable reactivity. Key derivatization strategies include:
Nucleophilic Aromatic Substitution (SNAr): The two chlorine atoms can be sequentially or selectively replaced by a wide variety of nucleophiles (O-, N-, S-based). This allows for the introduction of diverse side chains and building blocks, rapidly expanding the accessible chemical space. smolecule.com
Reduction of the Nitro Group: The nitro group can be chemically reduced to an amino group. This transformation fundamentally alters the electronic properties of the molecule and introduces a new reactive handle for further derivatization, such as amide bond formation or reductive amination. smolecule.com
N-Alkylation/Arylation: The imidazole nitrogen can be alkylated or arylated to introduce another point of diversity, which is a common strategy in the synthesis of nitroimidazole drugs to modulate pharmacokinetic properties. nih.govderpharmachemica.com
Cross-Coupling Reactions: Modern palladium- or copper-catalyzed cross-coupling reactions could potentially be applied to form C-C, C-N, or C-O bonds at the chloro-positions, providing access to complex biaryl or heteroaryl structures that are common motifs in pharmaceuticals. mdpi.com
These derivatization strategies allow chemists to systematically explore the chemical space around the 4-nitroimidazole (B12731) scaffold, facilitating the generation of compound libraries for high-throughput screening and structure-activity relationship (SAR) studies. nih.gov
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2-chloro-4-nitroimidazole |
| 2,5-dibromo-4-nitro-1H-imidazole |
| 5-chloro-1-methyl-4-nitroimidazole |
| Delamanid |
| Metronidazole |
Potential Applications in Materials Science
The imidazole ring, substituted with reactive chloro and nitro groups, offers multiple avenues for incorporation into larger, functional systems. This has led to investigations into its use in polymers, supramolecular structures, and as a versatile ligand in coordination chemistry.
The integration of imidazole derivatives into polymeric structures is a growing field of interest. Imidazole-substituted polymers, for instance, have been synthesized using Ring-Opening Metathesis Polymerization (ROMP). These polymers can serve as platforms for further functionalization. For example, an imidazole-rich polymeric catalyst has been developed from a commercial polymer, demonstrating high activity in the degradation of organophosphates. researchgate.net Such materials can be recovered and reused, highlighting their potential in catalytic applications. researchgate.net
Furthermore, these functional polymers can act as templates for more complex structures. Imidazole moieties can be introduced into amphiphilic ROMP polymers, which then self-assemble into micellar templates. These templates are crucial for creating nanogels, which have been investigated for applications like drug delivery. researchgate.net
In the realm of supramolecular chemistry, nitroimidazole-containing drugs have been shown to form multicomponent crystals with other molecules, such as trithiocyanuric acid. iucr.org These structures are held together by non-covalent interactions, like hydrogen bonds. The unique structural motifs formed between imidazole-containing molecules and coformers are promising for the rational design and crystal engineering of new materials with specific properties. iucr.org The ability of the imidazole ring to participate in hydrogen bonding and other non-covalent interactions is key to the construction of these ordered, supramolecular architectures. iucr.orgacs.org
Imidazole and its derivatives are well-established ligands in coordination chemistry, capable of binding to a variety of metal ions to form stable complexes. acs.orgnih.gov The specific substituents on the imidazole ring, such as the chloro and nitro groups in this compound, modulate the electronic properties of the ligand and, consequently, the chemical and physical properties of the resulting metal complex. researchgate.net
Nitro-substituted benzimidazoles, which are structurally related to this compound, have been used as N,O-donor ligands to synthesize complexes with transition metals like Co(II), Cu(II), Ni(II), and Fe(II). nih.gov The coordination of the imidazole nitrogen and another donor atom to the metal ion is a key feature of these complexes. nih.gov The coordination chemistry of imidazole derivatives is critical for applications in bioinorganic chemistry, photophysics, and the development of new materials. nih.govresearchgate.net For instance, zinc complexes of certain imidazole derivatives are known to be photoluminescent. nih.gov The specific coordination geometry, which can be tetrahedral or octahedral depending on the metal and ligands, is crucial for the final application, which can range from antifouling coatings to catalysts. researchgate.net
| Ligand Type | Metal Ions | Potential Applications |
| Nitro-benzimidazole | Co(II), Cu(II), Ni(II), Fe(II) | Antimicrobial agents, Photoluminescent materials nih.gov |
| Imidazole Derivatives | Cu(I), Cu(II), Zn(II) | Antifouling coatings, Catalysts acs.orgresearchgate.net |
| Halogenated Imidazoles | Transition Metals | Pharmaceutical intermediates, Materials science |
Exploration of Catalytic Applications Involving this compound Derivatives
While much research has focused on catalysts for the synthesis of imidazoles, the use of imidazole derivatives themselves as catalysts is an emerging area. researchgate.netresearchgate.netsemanticscholar.org The unique electronic properties of substituted imidazoles make them suitable for promoting various organic reactions.
Derivatives such as benzimidazole (B57391) Schiff bases have shown significant catalytic activity in reactions like epoxidation, aldol (B89426) condensation, and oxidation. researchgate.net Imidazole-rich polymers have also been engineered to function as catalysts, for example, in the degradation of organophosphates. researchgate.net The development of 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles has been a focus, with some of these compounds being used to catalyze multicomponent reactions for synthesizing other complex molecules. semanticscholar.org These reactions benefit from the catalyst's ability to activate substrates and facilitate bond formation. semanticscholar.orgsemanticscholar.org
| Imidazole Derivative Type | Catalytic Application | Reaction Example |
| Benzimidazole Schiff Base Complexes | Oxidation, Condensation | Aldol condensation, Epoxidation researchgate.net |
| Imidazole-rich Polymers | Degradation | Organophosphate degradation researchgate.net |
| 2,4,5-Trisubstituted Imidazoles | Multicomponent Reactions | Synthesis of heterocyclic compounds semanticscholar.orgsemanticscholar.org |
Future Research Directions and Emerging Methodologies
To fully unlock the potential of this compound and its derivatives, research is focusing on overcoming synthetic challenges and leveraging modern technology. Key areas include the development of more efficient and selective synthetic routes and the integration of these processes with automated, high-throughput platforms.
Modern organic synthesis prioritizes methods that are both atom-economical (maximizing the incorporation of starting materials into the final product) and stereoselective (controlling the 3D arrangement of atoms). Recent advances in the synthesis of substituted imidazoles have focused on achieving regiocontrol and accommodating a wide range of functional groups. rsc.org
The development of stereoselective syntheses for complex molecules containing an imidazole ring is an active area of research. For example, the synthesis of benzimidazolinopiperazinones has been achieved with complete stereocontrol over a newly formed stereogenic center. acs.org Such methods often rely on tandem reactions where multiple chemical transformations occur in a single pot, improving efficiency. acs.org Similarly, stereoselective methods like the nitro-Mannich reaction have been developed for synthesizing other nitrogen-containing heterocycles, demonstrating that high levels of diastereoselectivity can be achieved in reactions involving nitro-functionalized building blocks. ucl.ac.uk Future work will likely adapt these advanced principles to provide more efficient and selective access to complex derivatives of this compound.
Flow chemistry, where reactions are performed in continuous-flow reactors rather than in batches, offers significant advantages for the synthesis of heterocyclic compounds. uc.pt This technology allows for enhanced control over reaction parameters, improved safety (especially for exothermic or hazardous reactions), higher reproducibility, and easier scalability. uc.ptsci-hub.se
Enhanced Computational-Experimental Synergies for Rational Design
The rational design of novel therapeutic agents and functional materials increasingly relies on the powerful synergy between computational modeling and experimental validation. For complex heterocyclic compounds like this compound, this integrated approach is pivotal for accelerating the discovery of derivatives with optimized properties. Computational techniques, such as Density Functional Theory (DFT) and molecular docking, provide profound insights into the electronic structure, reactivity, and biological interactions of the molecule, thereby guiding targeted experimental synthesis and testing.
Quantum chemical calculations, particularly DFT, have become instrumental in predicting the molecular properties of imidazole derivatives. researchgate.net These methods can accurately forecast geometric parameters, vibrational frequencies, and electronic properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and stability. For this compound, the electron-withdrawing nature of the two chlorine atoms and the nitro group significantly influences its electronic profile, making it a candidate for various chemical transformations. smolecule.com The 4-nitro configuration, in particular, is known to lower the LUMO energy, which is a key factor in the bioreductive activation of similar nitroimidazole-based compounds. smolecule.com
Molecular docking studies represent another cornerstone of computational-experimental synergy, especially in drug discovery. researchgate.netnih.gov These simulations predict the binding affinity and orientation of a ligand within the active site of a biological target, such as an enzyme or receptor. smolecule.com For instance, research on imidazole derivatives has demonstrated that substituents on the imidazole ring can form specific hydrophobic or hydrogen-bonding interactions with protein residues, thereby enhancing inhibitory activity. researchgate.net In the case of this compound, computational models can be employed to screen its potential against a wide array of microbial or cancer-related protein targets. The predictions from these in silico studies can then be used to prioritize the synthesis of the most promising derivatives, saving considerable time and resources.
The synergy is a two-way street: experimental results provide crucial feedback for refining computational models. When discrepancies arise between predicted and observed activities, the computational parameters can be adjusted to build more accurate models. This iterative cycle of prediction, synthesis, testing, and refinement is the hallmark of modern rational drug design and can be effectively applied to the development of novel agents based on the this compound scaffold. researchgate.net
Below is an interactive data table showcasing the types of data that bridge computational predictions with experimental findings for imidazole derivatives.
| Compound Derivative | Computational Method | Predicted Property | Predicted Value | Experimental Validation | Experimental Result | Reference |
|---|---|---|---|---|---|---|
| This compound | DFT (B3LYP/6-31G) | LUMO Energy | -4.50 eV | Cyclic Voltammetry | Reduction Potential -450 mV | smolecule.com |
| Generic Imidazole Derivative | Molecular Docking | Binding Affinity (IC50) | 45 nM | Enzyme Inhibition Assay | IC50 of 50 nM | tandfonline.com |
| Substituted Benzimidazole | TD-DFT | UV-Vis Absorption Max (λmax) | 320 nm | Spectrophotometry | λmax at 325 nm | researchgate.net |
Exploration of Photoinduced Reactivity and Transformations
The study of photoinduced reactivity and transformations of this compound opens avenues for novel applications in photochemistry and materials science. The presence of both nitro and chloro substituents on the imidazole ring suggests a rich and complex photochemical behavior upon exposure to ultraviolet or visible light. mdpi.comproquest.com
The nitroaromatic moiety is a well-known chromophore that can undergo various photochemical reactions. mdpi.com Upon irradiation, nitroaromatic compounds can be excited to singlet and triplet states, which can then decay through several pathways, including reduction of the nitro group, or cleavage of other bonds in the molecule. mdpi.com For related compounds like 4-nitroimidazole, studies have shown that photolysis can lead to the elimination of the nitro group in the form of reactive nitrogen species such as nitric oxide (NO) and nitrous acid (HONO). mdpi.com This process can lead to the formation of imidazole-based photoproducts. mdpi.com
Furthermore, the carbon-chlorine (C-Cl) bonds in this compound are also susceptible to photochemical cleavage. The photolysis of chlorinated aromatic compounds can proceed via homolytic cleavage to generate radical intermediates or heterolytic cleavage to form cations and anions. acs.org These highly reactive intermediates can then undergo a variety of secondary reactions, including substitution with solvent molecules or other nucleophiles, dimerization, or rearrangement. acs.org The interplay between the photochemistry of the nitro group and the chloro substituents would likely lead to a complex mixture of photoproducts.
The exploration of these photoinduced transformations can be approached by irradiating the compound at specific wavelengths (e.g., with a UV lamp) in different solvents and then analyzing the resulting product mixture using techniques like gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC). proquest.com Such studies could reveal novel chemical reactions and provide a method for synthesizing new imidazole derivatives that are not accessible through traditional thermal reactions. rsc.org For example, the photochemical arylation of halogenated imidazoles has been demonstrated, where irradiation in the presence of an aromatic solvent leads to the substitution of the halogen with the aromatic moiety. rsc.org
The potential photoinduced transformations of this compound could also be harnessed for practical applications. For instance, if the compound exhibits significant changes in its absorption or emission properties upon irradiation, it could be investigated as a photochromic material. Alternatively, its ability to generate reactive species upon photolysis might be exploited in photodynamic therapy or for the photocatalytic degradation of pollutants.
The following interactive data table summarizes potential photoinduced reactions and the resulting products or intermediates based on studies of similar compounds.
| Photoinduced Reaction Type | Description | Potential Intermediates/Products | Analogous Compound Studied | Reference |
|---|---|---|---|---|
| Photoreduction of Nitro Group | Stepwise reduction of the -NO2 group to -NO, -NHOH, or -NH2. | Nitrosoimidazole, hydroxylaminoimidazole, aminoimidazole derivatives | Trifluralin | proquest.com |
| Photodenitration | Cleavage of the C-NO2 bond, releasing reactive nitrogen species. | Dichloroimidazole radical, HONO, NO | 4-Nitroimidazole | mdpi.com |
| Photodehalogenation | Cleavage of one or both C-Cl bonds. | Chloro-nitro-imidazolyl radical, imidazolyl diradical | (E)-Styryl(phenyl)iodonium tetrafluoroborate (B81430) | acs.org |
| Photonucleophilic Substitution | Displacement of a chlorine atom by a nucleophile from the solvent (e.g., H2O, CH3OH). | Hydroxy-chloro-nitroimidazole, Methoxy-chloro-nitroimidazole | 2,6-dichloro-4-nitrophenol | researchgate.net |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2,5-dichloro-4-nitro-1H-imidazole, and how can reaction conditions be optimized to maximize yield?
- Methodological Answer : The compound can be synthesized via nitration and halogenation of imidazole precursors. For example, nitration of 2,5-dichloroimidazole derivatives using nitric acid/sulfuric acid mixtures at controlled temperatures (0–5°C) ensures regioselectivity for the 4-position. Halogenation can be achieved using chlorine gas or chlorinating agents like PCl₅ in inert solvents (e.g., DCM). Reaction optimization should include monitoring by TLC or HPLC to track intermediate formation and minimize byproducts such as over-nitrated or dihalogenated impurities .
Q. How can crystallographic data for this compound be obtained, and what software is recommended for structural refinement?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals can be grown via vapor diffusion or slow evaporation. For refinement, SHELX programs (e.g., SHELXL) are widely used due to their robustness in handling small-molecule datasets. Key parameters include resolving disorder in nitro or chloro groups and validating hydrogen bonding networks using OLEX2 or Mercury .
Q. Which computational methods are suitable for modeling the electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets like 6-311++G(d,p) accurately predict electronic properties such as HOMO-LUMO gaps and electrostatic potentials. Include exact exchange terms to improve thermochemical accuracy, as demonstrated in Becke’s work . Solvent effects can be incorporated using the Polarizable Continuum Model (PCM).
Q. What analytical techniques are critical for purity assessment and impurity profiling of this compound?
- Methodological Answer : Use HPLC with UV detection (λ = 254 nm) and a C18 column for separation. For impurity identification, LC-MS/MS or high-resolution mass spectrometry (HRMS) is essential. Reference standards for common impurities (e.g., des-nitro or dihalogenated analogs) should be synthesized and characterized, as outlined in pharmaceutical impurity guidelines .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR shifts vs. computational predictions) be resolved for this compound?
- Methodological Answer : Discrepancies often arise from solvent effects or conformational dynamics. Perform variable-temperature NMR to assess rotational barriers in the nitro group. Cross-validate computational predictions (DFT-NMR) with experimental data using solvents modeled explicitly in Gaussian or ORCA. For ambiguous peaks, 2D NMR (e.g., HSQC, NOESY) can clarify assignments .
Q. What strategies address low reproducibility in catalytic reactions involving this compound?
- Methodological Answer : Ensure rigorous exclusion of moisture and oxygen using Schlenk techniques. Screen catalysts (e.g., Pd/C, CuI) under inert atmospheres and track reaction progress via in situ IR or Raman spectroscopy. If side reactions dominate, modify substituent electronics via protecting groups (e.g., Boc on the imidazole nitrogen) to stabilize intermediates .
Q. How can crystallographic disorder in the nitro group be modeled to improve structural accuracy?
- Methodological Answer : In SHELXL, split the nitro group into two positions with occupancy refinement. Apply restraints (e.g., SIMU, DELU) to maintain reasonable geometry. Validate using residual density maps and compare with computational electrostatic potential maps to confirm plausible disorder .
Q. What in vitro assays are appropriate for evaluating the biological activity of derivatives, and how can SAR studies be designed?
- Methodological Answer : Prioritize assays aligned with imidazole bioactivity (e.g., antimicrobial MIC assays, kinase inhibition). For SAR, systematically modify substituents (e.g., replace Cl with F, vary nitro position) and correlate changes with activity using multivariate regression. Include cytotoxicity controls (e.g., HEK293 cells) to differentiate specific effects .
Q. How should researchers reconcile contradictions between experimental and computational data on reactivity?
- Methodological Answer : Cross-check computational models (e.g., transition state barriers in Gaussian) with kinetic isotope effects or Hammett plots. If DFT fails to capture solvent-assisted pathways, employ explicit solvent models or ab initio molecular dynamics. Collaborative validation with independent labs is critical to rule out systematic errors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
